molecular formula C24H35F3N8O8S2 B1663583 ADH-1 trifluroacetate CAS No. 1135237-88-5

ADH-1 trifluroacetate

Cat. No. B1663583
M. Wt: 684.7 g/mol
InChI Key: RMLOJFSXNMROLS-BMLUHVGESA-N
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Description

ADH-1 trifluoroacetate is an N-cadherin antagonist . It inhibits N-cadherin mediated cell adhesion . It’s a cyclic pentapeptide vascular-targeting agent with potential antineoplastic and antiangiogenic activities .


Molecular Structure Analysis

The molecular weight of ADH-1 trifluoroacetate is 684.71 and its formula is C24H35F3N8O8S2 . The specific molecular structure is not provided in the search results.


Physical And Chemical Properties Analysis

ADH-1 trifluoroacetate is a white to off-white solid . It is highly soluble in water . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Purification Methods

  • ADH can be purified using a simple method involving affinity chromatography with immobilized p-hydroxyacetophenone, followed by ion-exchange chromatography. This method has been successfully applied to rat and yeast ADH (Negoro & Wakabayashi, 2004).

Biomedical Applications

  • ADH has been immobilized on single-walled carbon nanotubes for the development of a biosensor capable of detecting ethanol. This biosensor showed good stability, reproducibility, and higher biological affinity (Liu & Cai, 2007).
  • The enzyme has been encapsulated in metal-organic frameworks for the conversion of benzyl alcohol to benzaldehyde. This combination of chemo- and bio-catalysis showed potential for applications in biochemical catalysis and biosensors (Xia et al., 2019).

Analytical Chemistry

  • A method has been developed using ion chromatography to determine residual trifluoroacetate in protein purification buffers and peptide preparations, highlighting the importance of measuring TFA due to its toxic nature (Kaiser & Rohrer, 2004).

Genetic Research

  • ADH mutations have been identified as a cause of autosomal dominant hypercholesterolemia, providing insights into cholesterol homeostasis (Abifadel et al., 2003).

Diagnostic Applications

Enzymatic Studies

  • The structure and catalysis of yeast alcohol dehydrogenase have been extensively studied, providing valuable information on the enzyme's mechanism and function (Raj, Ramaswamy, & Plapp, 2014).

Pharmacokinetics and Pharmacodynamics

  • ADH-1 has been studied for its potential in treating solid tumors, showing safety, pharmacokinetics, antitumor activity, and effects on tumor vasculature (Sessa et al., 2006).

Biochemical Research

  • ADH from Acetobacter polyoxogenes has been purified and characterized, revealing its substrate specificity and potential for industrial applications (Tayama et al., 2004).

Safety And Hazards

Precautions for safe handling of ADH-1 trifluoroacetate include avoiding inhalation, contact with eyes and skin, and dust and aerosol formation . It should be stored in a cool, well-ventilated area, away from direct sunlight and sources of heat .

properties

IUPAC Name

(4R,7S,10S,13S,16R)-16-acetamido-13-(1H-imidazol-5-ylmethyl)-10-methyl-6,9,12,15-tetraoxo-7-propan-2-yl-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carboxamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N8O6S2.C2HF3O2/c1-10(2)17-22(36)29-15(18(23)32)7-37-38-8-16(27-12(4)31)21(35)28-14(5-13-6-24-9-25-13)20(34)26-11(3)19(33)30-17;3-2(4,5)1(6)7/h6,9-11,14-17H,5,7-8H2,1-4H3,(H2,23,32)(H,24,25)(H,26,34)(H,27,31)(H,28,35)(H,29,36)(H,30,33);(H,6,7)/t11-,14-,15-,16-,17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMLOJFSXNMROLS-BMLUHVGESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CN=CN2)NC(=O)C)C(=O)N)C(C)C.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CN=CN2)NC(=O)C)C(=O)N)C(C)C.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35F3N8O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10150444
Record name ADH-1 trifluroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10150444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

684.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ADH-1 trifluroacetate

CAS RN

1135237-88-5, 229971-81-7
Record name ADH-1 trifluroacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1135237885
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Exherin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=729477
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ADH-1 trifluroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10150444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ADH-1 TRIFLUROACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4OJ57R316O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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